molecular formula C14H16N4O4S B2703200 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034551-66-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2703200
CAS No.: 2034551-66-9
M. Wt: 336.37
InChI Key: WWUKVJHUVHKLLO-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that features a combination of furan, pyrazole, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan, pyrazole, and isoxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various sulfonyl chlorides, base catalysts, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-17-10)23(19,20)16-5-6-18-9-12(8-15-18)13-4-3-7-21-13/h3-4,7-9,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKVJHUVHKLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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